

Application Note: Mass Spectrometry Analysis of Echitoveniline

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Compound of Interest

Compound Name: Echitoveniline

Cat. No.: B1164242

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Abstract

Echitoveniline is a naturally occurring *Aspidosperma* alkaloid with the molecular formula $C_{23}H_{28}N_2O_4$ and a molecular weight of 396.5 g/mol [1]. As with many complex natural products, high-resolution mass spectrometry (MS) is an indispensable tool for its characterization, quantification, and analysis in complex matrices[2][3][4]. This application note provides a detailed protocol for the analysis of **Echitoveniline** using Liquid Chromatography-Mass Spectrometry (LC-MS), offering guidance on sample preparation, chromatographic separation, and mass spectrometric detection. The methodologies outlined herein are designed to provide a robust framework for researchers engaged in the study of this and similar alkaloid compounds.

Introduction

The structural elucidation and quantification of natural products are critical aspects of drug discovery and development[5]. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for the analysis of complex mixtures, such as plant extracts[3][4]. **Echitoveniline**, an *Aspidosperma* alkaloid found in plants like *Catharanthus trichophyllus*, presents a complex analytical challenge due to its intricate structure and potential for various biological activities[1]. Accurate and reliable analytical methods are therefore essential for pharmacokinetic studies, quality control of natural

product extracts, and for understanding its mechanism of action. This document outlines a comprehensive approach to the LC-MS analysis of **Echitoveniline**.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is crucial for accurate and reproducible LC-MS analysis of alkaloids from complex matrices like plant tissues or biological fluids.

- Extraction from Plant Material:
 - Homogenize 1 gram of dried and powdered plant material.
 - Extract with 10 mL of an 80:20 (v/v) methanol-water solution acidified with 0.1% formic acid to aid in the protonation and dissolution of the alkaloid[6][7].
 - Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.
 - Collect the supernatant. Repeat the extraction process twice more on the remaining solid residue.
 - Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried extract in 1 mL of the initial mobile phase for LC-MS analysis.
- Solid Phase Extraction (SPE) for Biological Fluids (e.g., Plasma, Urine):
 - Pre-condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
 - Load 1 mL of the biological fluid sample onto the cartridge.
 - Wash the cartridge with 5 mL of water to remove salts and other polar impurities.
 - Elute the analyte with 5 mL of methanol.
 - Evaporate the eluate to dryness and reconstitute in 200 µL of the initial mobile phase.

Liquid Chromatography (LC)

Effective chromatographic separation is key to resolving **Echitoveniline** from other components in the sample matrix.

- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size) is recommended for the separation of alkaloids[8][9].
- Mobile Phase:
 - A: Water with 0.1% formic acid
 - B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A gradient elution is typically employed to achieve optimal separation of complex mixtures. A representative gradient is shown in the table below.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 5 μ L

Mass Spectrometry (MS)

High-resolution mass spectrometry with tandem MS (MS/MS) capabilities is essential for confident identification and structural elucidation.

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for alkaloids as they readily form protonated molecules ($[M+H]^+$)[6].
- Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements[10].
- Scan Mode: Full scan MS from m/z 100-1000 for initial identification, followed by targeted MS/MS (product ion scan) of the precursor ion for **Echitoveniline** ($[C_{23}H_{28}N_2O_4+H]^+$ at m/z 397.2127).

- Collision Energy: Optimization of collision energy (e.g., 10-40 eV) is necessary to obtain informative fragment ions.

Data Presentation

The following tables summarize the expected quantitative data from the LC-MS analysis of **Echitoveniline**.

Table 1: Liquid Chromatography Gradient Program

Time (min)	% Mobile Phase A (Water + 0.1% Formic Acid)	% Mobile Phase B (Acetonitrile + 0.1% Formic Acid)
0.0	95	5
2.0	95	5
15.0	5	95
20.0	5	95
20.1	95	5
25.0	95	5

Table 2: Mass Spectrometry Parameters for **Echitoveniline** Analysis

Parameter	Value
Ionization Mode	ESI Positive
Precursor Ion (m/z)	397.2127
Product Ions (m/z)	Hypothetical values based on common alkaloid fragmentation: e.g., loss of the acetoxyethyl group, fragmentation of the pentacyclic ring structure.
Capillary Voltage	3.5 kV
Cone Voltage	30 V
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of **Echitoveniline**.

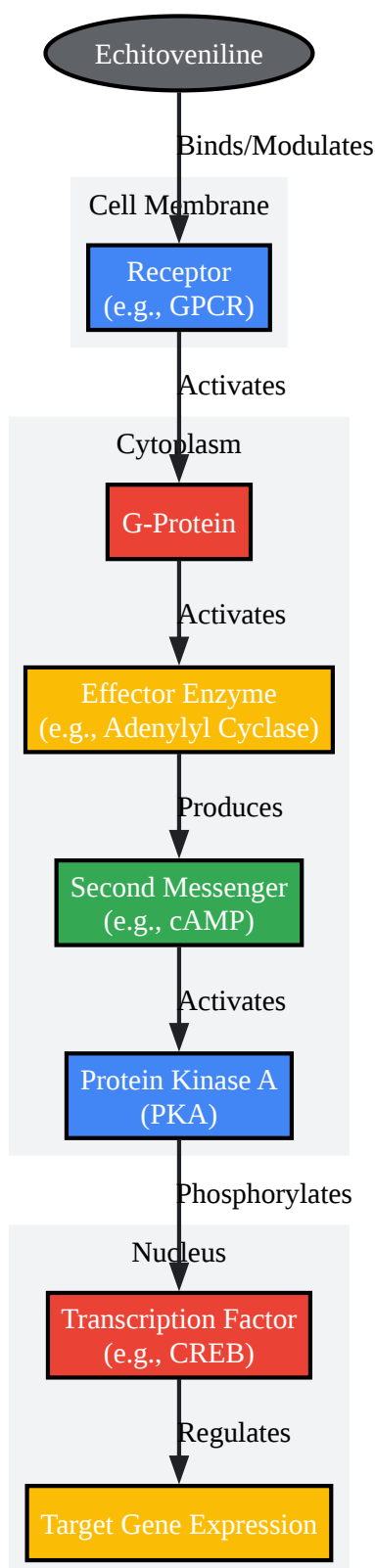


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Caption: Experimental workflow for **Echitoveniline** analysis.

Hypothetical Signaling Pathway

While the specific signaling pathways affected by **Echitoveniline** are not yet elucidated, many alkaloids are known to interact with cellular signaling cascades, often involving protein kinases or G-protein coupled receptors. The following diagram presents a hypothetical signaling pathway that could be modulated by an alkaloid like **Echitoveniline**.



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Caption: Hypothetical signaling pathway modulated by **Echitoveniline**.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of **Echitoveniline**. The described methods for sample preparation, liquid chromatography, and mass spectrometry are based on established principles for the analysis of alkaloids and other natural products. Researchers can adapt and optimize these protocols to suit their specific instrumentation and research objectives. The successful application of these methods will facilitate a deeper understanding of the chemistry and pharmacology of **Echitoveniline**, potentially accelerating its development as a therapeutic agent.

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